![molecular formula C11H16N2O B3152313 4-(2-Methylpiperazin-1-yl)phenol CAS No. 733699-84-8](/img/structure/B3152313.png)
4-(2-Methylpiperazin-1-yl)phenol
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as 4-(2-Methylpiperazin-1-yl)phenol, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 4-(2-Methylpiperazin-1-yl)phenol has been confirmed by single crystal X-ray diffraction . The compound is non-centrosymmetric in nature .Chemical Reactions Analysis
Phenols, like 4-(2-Methylpiperazin-1-yl)phenol, are highly reactive substrates for electrophilic aromatic substitution . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Mechanism of Action
While the specific mechanism of action for 4-(2-Methylpiperazin-1-yl)phenol is not detailed in the search results, it’s worth noting that similar compounds have shown various biological activities. For instance, a related compound demonstrated anti-inflammatory effects , and another was found to target the protein S100B .
Safety and Hazards
While specific safety data for 4-(2-Methylpiperazin-1-yl)phenol was not found, a related compound, 4-(piperazin-1-yl)phenol hcl, has been classified as harmful if swallowed, in contact with skin, or if inhaled . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye/face protection when handling the compound .
Future Directions
properties
IUPAC Name |
4-(2-methylpiperazin-1-yl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-8-12-6-7-13(9)10-2-4-11(14)5-3-10/h2-5,9,12,14H,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMBCPDCBAQOMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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